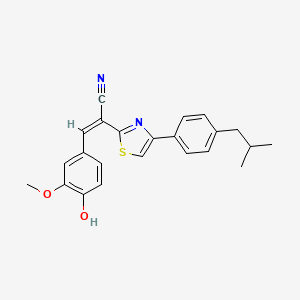

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Description

This compound features a Z-configured acrylonitrile backbone with a thiazole ring substituted at position 4 with a 4-isobutylphenyl group and at position 2 with a 3-(4-hydroxy-3-methoxyphenyl) moiety. The hydroxy and methoxy groups on the phenyl ring contribute to its electron-donating character, while the isobutylphenyl group introduces hydrophobicity.

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-15(2)10-16-4-7-18(8-5-16)20-14-28-23(25-20)19(13-24)11-17-6-9-21(26)22(12-17)27-3/h4-9,11-12,14-15,26H,10H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXWSSSOLHOVKW-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors, which can include phenolic compounds and thiazole derivatives. The characterization of the compound is performed using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, a study on benzothiazepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) . The mechanism of action often involves inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of hydroxyl and methoxy groups on the phenolic ring has been associated with enhanced biological activity. Additionally, the thiazole moiety contributes to the overall efficacy against cancer cells. A comparative study indicated that modifications at specific positions on the aromatic rings could lead to increased potency .

Case Studies

- MTT Assay Results : In vitro assays have shown that derivatives related to this compound exhibit IC50 values in the micromolar range against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating considerable potency .

- EGFR Inhibition : The compound's ability to inhibit EGFR was evaluated using enzyme assays, where certain derivatives showed up to 64.5% inhibition at 10 µM concentration, suggesting a strong potential for therapeutic application in cancers driven by EGFR signaling .

Data Table: Biological Activity Overview

| Compound Name | Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|---|

| Compound A | MCF-7 | 15 | 64.5 |

| Compound B | HT-29 | 20 | 57.3 |

| Compound C | DU-145 | 25 | 55.8 |

Comparison with Similar Compounds

Structural Features and Configuration

Key Observations :

- Configuration : Z-configuration is common in bioactive compounds (e.g., compound 15) due to improved planarity and intermolecular interactions .

- Substituent Effects : Hydroxy-methoxyphenyl groups (target compound) balance electron donation, whereas trimethoxyphenyl (compound 15) or nitro groups () modulate electronic properties drastically .

Key Observations :

- Anticancer Potential: Compound 15’s low GI50 values highlight the importance of methoxy substituents in enhancing bioactivity . The target compound’s hydroxy-methoxy group may offer similar hydrogen-bonding interactions but with reduced electron density compared to trimethoxy derivatives.

- Sensing Applications : Analogs like (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile () demonstrate cyanide sensing via fluorescence quenching, suggesting the target compound’s thiazole-acrylonitrile framework could be tailored for similar applications .

Physical and Electronic Properties

Key Observations :

- Fluorescence : The target compound’s Z-configuration and hydroxy-methoxyphenyl group may promote aggregation-induced emission (AIE), similar to ’s carbazole derivatives .

- Thermal Stability : E-isomers () exhibit higher melting points (138–193°C) compared to Z-analogs, likely due to tighter crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.